5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile
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Overview
Description
5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with 2-chloropyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorobenzonitrile is reacted with 2-chloropyrimidine in the presence of a palladium catalyst and a base . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interact with receptors on the surface of cells, modulating their signaling pathways .
Comparison with Similar Compounds
5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: Similar in structure but with different substituents, leading to different biological activities and applications.
5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde: Another pyrimidine derivative with a thiophene ring, used in different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2,4-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF2N3/c12-11-16-2-1-10(17-11)7-3-6(5-15)8(13)4-9(7)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVOUZFEHVVQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=C(C(=C2)C#N)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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